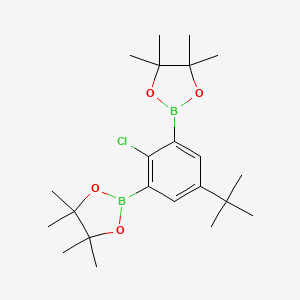
2,2'-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two dioxaborolane groups attached to a chlorinated phenylene ring with a tert-butyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-chloro-5-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboranes.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and PdCl2(dppf).
Bases: Typical bases are potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used.
Wissenschaftliche Forschungsanwendungen
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and biologically active molecules.
Wirkmechanismus
The mechanism of action of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of palladium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: Another boronic ester used in similar coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in hydroboration and coupling reactions.
Uniqueness
2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its chlorinated phenylene ring and tert-butyl substituent, which provide steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in various reactions .
Eigenschaften
Molekularformel |
C22H35B2ClO4 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-[5-tert-butyl-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H35B2ClO4/c1-18(2,3)14-12-15(23-26-19(4,5)20(6,7)27-23)17(25)16(13-14)24-28-21(8,9)22(10,11)29-24/h12-13H,1-11H3 |
InChI-Schlüssel |
QXINTHWABWPAFD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)B3OC(C(O3)(C)C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


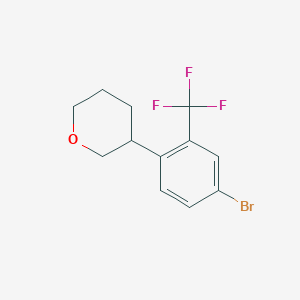
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)


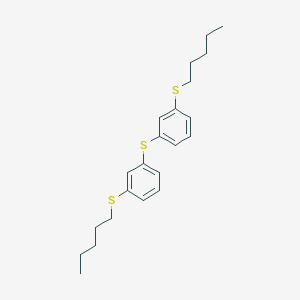
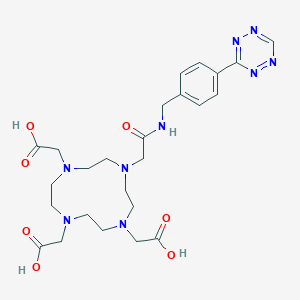


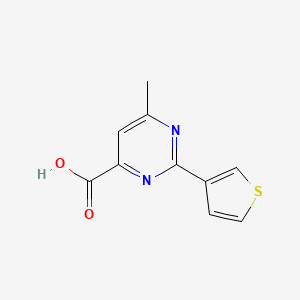
![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
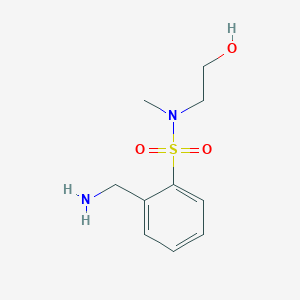
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)
